molecular formula C13H13NO4S B2718993 ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate CAS No. 295347-54-5

ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2718993
CAS No.: 295347-54-5
M. Wt: 279.31
InChI Key: IDOMJIOORUVCPK-UHFFFAOYSA-N
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Description

The compound “ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate” appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with one sulfur atom . The presence of these rings could potentially influence the compound’s reactivity and properties.


Synthesis Analysis

Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds would involve the formation of the pyrrole and thiophene rings, possibly through cyclization reactions, followed by various functional group interconversions .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrrole ring and a thiophene ring, both of which are five-membered rings with heteroatoms (nitrogen in the pyrrole and sulfur in the thiophene). These rings are likely to contribute to the compound’s aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the pyrrole and thiophene rings in this compound could contribute to its aromaticity, potentially affecting its reactivity, stability, and other properties .

Scientific Research Applications

Chemical Synthesis and Catalysis

Ethyl 2-methyl-2,3-butadienoate, related to the chemical compound , is used in phosphine-catalyzed [4 + 2] annulation reactions to synthesize tetrahydropyridines. These reactions demonstrate complete regioselectivity and high yields, showcasing its potential in complex organic syntheses (Zhu et al., 2003).

Advanced Organic Reactions

Ethyl 2-arylamino-2-oxo-acetates, structurally similar to the compound , undergo complex reactions in the presence of triphenylphosphine, leading to the formation of pyrrole derivatives. These reactions are characterized by good yields and observable atropisomerism, indicating significant potential in advanced organic chemistry (Yavari et al., 2002).

Condensation Reactions

The compound is utilized in three-component condensation reactions with malononitrile and dimethylcyclohexane-1,3-dione, leading to the formation of novel organic compounds. This indicates its versatility in multi-component chemical syntheses (Dmitriev et al., 2010).

Carboxyl-Protection in Peptide Chemistry

The 2-(diphenylphosphino)ethyl group, closely related to the chemical compound of interest, serves as a carboxyl-protecting group in peptide chemistry. This group is introduced via esterification and is stable under standard conditions for peptide synthesis, highlighting its utility in bioorganic chemistry (Chantreux et al., 1984).

Lipid Hydroperoxides Conversion

In a study related to lipid hydroperoxides conversion, ethyl 1-aminocyclopropane-1-carboxylic acid, which shares similarities with the compound , was used to produce ethylene. This research could have implications in understanding the biochemical pathways in plants (Gardner & Newton, 1987).

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry .

Properties

IUPAC Name

ethyl 2-(2,5-dioxopyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S/c1-4-18-13(17)11-7(2)8(3)19-12(11)14-9(15)5-6-10(14)16/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOMJIOORUVCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)N2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50971554
Record name Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5617-61-8
Record name Ethyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dimethylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50971554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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